(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-quinolin-6-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-17(15-5-8-18-19(11-15)23-12-22-18)7-4-13-3-6-16-14(10-13)2-1-9-20-16/h1-11H,12H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIXORFSDCNJI-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one, with the CAS number 1241685-20-0, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.
| Property | Value |
|---|---|
| Molecular Formula | C19H13NO3 |
| Molecular Weight | 303.3 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole derivatives with quinoline compounds. This reaction exploits the electrophilic properties of the quinoline nitrogen and the nucleophilic character of the dioxole moiety.
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various studies:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The compound's IC50 values were found to be comparable or superior to those of established chemotherapeutics like doxorubicin .
-
Mechanism of Action : The anticancer mechanisms have been explored through:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Annexin V-FITC assays indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it triggers programmed cell death pathways.
- Cell Cycle Arrest : Studies indicate that it causes G0/G1 phase arrest in treated cells, halting their proliferation.
Other Biological Activities
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antibacterial and antifungal activities, although detailed studies are still required to confirm these effects.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound alongside other benzo[d][1,3]dioxole derivatives. The results indicated that this compound exhibited a potent inhibitory effect on tumor growth in xenograft models, significantly reducing tumor size compared to controls .
Study 2: Mechanistic Insights
Another study focused on elucidating the molecular mechanisms underlying its anticancer effects. Researchers utilized molecular docking techniques to predict interactions with key proteins involved in cell survival pathways. The findings suggested strong binding affinity for Bcl-2 family proteins, indicating a potential mechanism for inducing apoptosis .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Properties
- Studies have shown that derivatives of chromenone compounds can inhibit the growth of various cancer cell lines. For instance, chromenone derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- The specific compound has been synthesized and tested against breast cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
- Antioxidant Activity
- Antimicrobial Effects
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is essential for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and may improve cell membrane penetration |
| Chromenone Core | Critical for anticancer and antioxidant activities |
| Alkyl Substituents | Influence solubility and biological availability |
Case Studies
-
Anticancer Research
- A study published in ACS Omega evaluated various chromenone derivatives, including 4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide, for their efficacy against breast cancer cells. Results indicated that the compound significantly reduced cell viability at micromolar concentrations .
- Antioxidant Evaluation
- Antimicrobial Screening
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of structurally related chalcones highlights key differences in substituents, conjugation, and bioactivity:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Chloro- and fluorophenyl derivatives exhibit enhanced antifungal and antiparasitic activities due to increased electrophilicity of the α,β-unsaturated ketone, facilitating nucleophilic attack by microbial enzymes .
- Electron-Donating Groups (EDGs): Methoxy and amino groups improve solubility and hydrogen-bonding capacity, as seen in the 2,6-dimethoxyphenyl derivative’s anticancer activity .
Crystallographic and Supramolecular Features
- Hydrogen Bonding: The 2-aminophenyl analog forms N–H⋯O hydrogen bonds (2.13–2.22 Å), stabilizing its crystal lattice . In contrast, dichlorophenyl derivatives rely on Cl⋯π interactions for packing .
- Planarity: The (E)-configuration ensures coplanarity between the benzo[d][1,3]dioxole and aryl/heteroaryl groups, critical for π-π stacking interactions with biological targets .
Structure-Activity Relationship (SAR) Insights
- Conjugation Length: Extended π-systems (e.g., quinoline) improve redox activity and binding affinity to hydrophobic enzyme pockets .
- Substituent Position: Para-substituted aryl groups (e.g., 4-fluorophenyl) enhance metabolic stability compared to ortho-substituted analogs .
- Hybridization Effects: Combining benzo[d][1,3]dioxole with heterocycles like quinoline synergizes antioxidant and cytotoxic properties .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for confirming the E-configuration of the α,β-unsaturated ketone moiety in this compound?
- Methodology : The E-configuration is confirmed via proton NMR by observing the coupling constant () between the α and β protons of the enone system. For E-isomers, typically ranges from 12–16 Hz due to trans-diaxial coupling, whereas Z-isomers exhibit smaller values (<10 Hz) . X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in structurally analogous chalcone derivatives .
- Validation : Cross-reference NMR data with computational simulations (e.g., DFT-based coupling constant predictions) to resolve ambiguities in overlapping signals.
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Approach : The compound is synthesized via Claisen-Schmidt condensation between benzo[d][1,3]dioxole-5-carbaldehyde and quinolin-6-yl acetophenone. Key optimizations include:
- Catalyst selection : Use NaOH or KOH in ethanol under reflux, with yields improved by microwave-assisted synthesis (reduces side reactions) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification to remove residual solvent.
- Workup : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from unreacted starting materials .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Analysis framework :
Assay standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity studies). Variability in IC₅₀ values often arises from differences in assay protocols .
Solubility considerations : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
Statistical validation : Apply ANOVA or non-parametric tests to evaluate significance across replicates. Outlier removal must follow predefined criteria (e.g., Grubbs’ test) .
Q. How can molecular docking studies predict binding interactions with quinoline-targeted enzymes (e.g., topoisomerase II)?
- Protocol :
Protein preparation : Retrieve the target enzyme’s crystal structure from the PDB (e.g., 1ZXM for topoisomerase II). Remove water molecules and add polar hydrogens using software like AutoDock Tools .
Ligand parameterization : Generate 3D conformers of the compound using Gaussian 09 with B3LYP/6-31G* basis set. Assign partial charges via the Gasteiger method .
Docking simulations : Perform rigid/flexible docking with AutoDock Vina. Prioritize binding poses with the lowest ΔG and validate via MD simulations (NAMD, 100 ns trajectory) to assess stability .
Q. What metabolic pathways are implicated in the compound’s pharmacokinetic profile, and how can structural modifications enhance bioavailability?
- Metabolite identification :
- In vitro assays : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS. Common Phase I modifications include hydroxylation of the benzodioxole ring .
- CYP inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
- Bioavailability enhancement :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoline ring to reduce oxidative metabolism .
- Formulate as a nanoemulsion to improve aqueous solubility and intestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
